2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
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Overview
Description
2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a chemical compound that features a pyrazole ring and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the boronate ester group: This step involves the reaction of the pyrazole derivative with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine under suitable conditions, such as the use of a base like potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as halogens and nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Boronic acids.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic residues .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H22BN3O3 |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-pyrazol-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H22BN3O3/c1-16(2)17(3,4)24-18(23-16)13-6-8-14(9-7-13)20-15(22)12-21-11-5-10-19-21/h5-11H,12H2,1-4H3,(H,20,22) |
InChI Key |
KIGMZTIIHOZYDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3C=CC=N3 |
Origin of Product |
United States |
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